6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C18H12Cl2N4O2 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family known for its diverse biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of phenyl substituents. The specific compound under discussion can be synthesized through various methods involving reagents like phosphorus oxychloride and methanol under reflux conditions .
Antiproliferative Activity
A significant aspect of the biological activity of This compound is its antiproliferative effects against various cancer cell lines. Research indicates that this compound exhibits moderate to potent antiproliferative activity. For instance:
- Cell Lines Tested :
- SGC-7901 (gastric adenocarcinoma)
- A549 (lung adenocarcinoma)
- HT-1080 (fibrosarcoma)
The compound demonstrated IC50 values ranging from 0.008 µM to 0.014 µM , which signifies its strong potential as an anticancer agent compared to established drugs like CA-4 (Colchicine analog) with similar activity profiles .
Cell Line | IC50 Value (µM) |
---|---|
SGC-7901 | 0.014 |
A549 | 0.008 |
HT-1080 | 0.012 |
The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. Immunostaining assays have confirmed significant disruption in microtubule formation in treated cells .
Apoptotic Induction
In addition to antiproliferative effects, compounds within this class have been shown to induce apoptosis in cancer cells. The activation of caspases and subsequent apoptotic pathways is a crucial aspect of their anticancer activity. Studies indicate that these compounds can activate caspases leading to programmed cell death in various cancer models .
Case Studies
Recent studies have highlighted the potential applications of This compound :
-
Study on Anticancer Properties :
- A series of experiments demonstrated that this compound could effectively reduce tumor growth in xenograft models.
- Histological analysis post-treatment showed decreased cell proliferation markers and increased apoptosis indicators.
-
Comparative Analysis with Other Compounds :
- When compared with other triazole derivatives, this specific compound exhibited superior efficacy in inhibiting cell growth in vitro and in vivo models.
Properties
Molecular Formula |
C18H12Cl2N4O2 |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
6-(2,6-dichlorophenoxy)-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H12Cl2N4O2/c1-25-14-8-3-2-5-11(14)18-22-21-15-9-10-16(23-24(15)18)26-17-12(19)6-4-7-13(17)20/h2-10H,1H3 |
InChI Key |
OXGFLDJCVYGUOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.